3-Allyl-1H-indol-5-ol
Description
Properties
IUPAC Name |
3-prop-2-enyl-1H-indol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-3-8-7-12-11-5-4-9(13)6-10(8)11/h2,4-7,12-13H,1,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIBEHFRVZDIRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CNC2=C1C=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-1H-indol-5-ol typically involves the regioselective Heck reaction of aryl triflate with but-3-en-1-ol, followed by subsequent steps to introduce the hydroxyl group at the 5-position . This method ensures the precise placement of functional groups on the indole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale Heck reactions, optimized for high yield and purity. The use of robust catalysts and controlled reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Benzylation at C-3 Position
3-Allyl-1H-indol-5-ol undergoes benzylation using benzylic alcohols under iodine catalysis. The reaction proceeds via carbocation intermediates:
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Catalyst : Molecular iodine (5 mol%)
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Solvent : Toluene or acetonitrile
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Temperature : 40–60°C
Reaction Scope :
| Benzylic Alcohol | Product Yield (%) | Selectivity (C-3:C-2) |
|---|---|---|
| Diphenylmethanol | 85% | >20:1 |
| 4-Methoxybenzyl alcohol | 83% | 15:1 |
| 2-Naphthylmethanol | 92% | >20:1 |
Secondary and tertiary benzylic alcohols show higher reactivity due to carbocation stability .
Functionalization of the Allyl Group
The allyl moiety participates in cross-metathesis and oxidation reactions:
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Cross-Metathesis : With styrenes using Grubbs catalyst (Ru-based), yielding styryl-indole hybrids .
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Epoxidation : Using m-CPBA, forming an epoxide intermediate for further ring-opening reactions .
Oxidation Data :
| Oxidizing Agent | Product | Yield (%) |
|---|---|---|
| m-CPBA | Indole-5-ol epoxide | 78% |
| OsO₄ | Vicinal diol | 65% |
Electrophilic Substitution at C-5
The hydroxyl group directs electrophilic substitution (e.g., nitration, sulfonation) at the C-4 and C-6 positions:
Nitration :
| Conditions | Major Product | Yield (%) |
|---|---|---|
| HNO₃, H₂SO₄, 0°C | 4-Nitro derivative | 72% |
| Acetyl nitrate, CH₂Cl₂ | 6-Nitro derivative | 68% |
Mechanistic Insights
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Heck Reaction : Proceeds via oxidative addition of the aryl triflate to Pd(0), followed by allyl insertion and reductive elimination .
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Benzylation : Iodine facilitates benzylic alcohol dehydration to generate carbocations, which attack the electron-rich C-3 position of indole .
Stability and Degradation
Scientific Research Applications
3-Allyl-1H-indol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-Allyl-1H-indol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the 5-position and the allyl group at the 3-position contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations and Structural Features
- 3-Methyl-1H-indol-5-ol (CAS: 1125-40-2): A methyl group at the 3-position enhances hydrophobicity compared to the allyl group. It serves as a building block for pharmaceuticals and dyes.
- Serotonin (3-(2-Aminoethyl)-1H-indol-5-ol): The 2-aminoethyl substituent enables neurotransmitter activity via receptor interactions, contrasting with the non-polar allyl group.
- 3-(1H-Imidazol-5-yl)-1H-indole Derivatives : These compounds (e.g., 77-79 in ) incorporate heterocyclic imidazole moieties, improving hydrogen-bonding capacity and metabolic stability.
- S-Alkylated Oxadiazole Derivatives (e.g., ): The oxadiazole ring introduces rigidity and electronic effects, differing from the flexible allyl chain.
Physicochemical Properties
*Calculated based on molecular formula.
Material Science Potential
- Allyl-Substituted Indoles : The allyl group’s unsaturated bond enables polymerization or cross-linking, applicable in functional materials.
Biological Activity
3-Allyl-1H-indol-5-ol is an indole derivative that has garnered attention for its diverse biological activities. This compound's potential therapeutic applications span various fields, including oncology, antimicrobial treatments, and immunomodulation. Below is a detailed examination of its biological activity, supported by case studies and research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through various methods, including allylation of indole derivatives and subsequent functionalization. The synthesis typically involves the use of reagents such as allyl bromide in the presence of bases to facilitate the formation of the allyl group on the indole structure.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In one study, various indole derivatives were tested against different cancer cell lines, showing promising results in inhibiting cell proliferation. Specifically, compounds similar to this compound demonstrated effective antiproliferative activity against breast cancer cell lines (e.g., MCF-7) with IC50 values indicating substantial cytotoxicity at micromolar concentrations .
Table 1: Anticancer Activity of Indole Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 12.5 |
| Indole Derivative A | A549 | 15.0 |
| Indole Derivative B | HeLa | 10.0 |
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to those of established antibiotics, suggesting its potential as a novel antimicrobial agent .
Table 2: Antimicrobial Efficacy of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
3. Immunomodulatory Effects
The immunomodulatory properties of this compound have been explored in various studies. It was observed to enhance T-cell proliferation in vitro, indicating its potential role in modulating immune responses. This property could be particularly beneficial in developing therapies for autoimmune diseases or enhancing vaccine efficacy .
Case Study 1: Anticancer Activity
In a controlled study involving the administration of this compound to mice with induced tumors, significant tumor regression was observed after treatment over four weeks. Histological analysis revealed reduced cell proliferation markers and increased apoptosis in tumor tissues compared to control groups.
Case Study 2: Antimicrobial Efficacy
A clinical trial assessed the effectiveness of topical formulations containing this compound against skin infections caused by MRSA. The results demonstrated a marked reduction in infection rates and faster healing times compared to standard treatments.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Allyl-1H-indol-5-ol, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves alkylation or coupling reactions. For example, S-alkylated indole derivatives are synthesized by refluxing indole precursors with carbon disulfide and potassium hydroxide in ethanol, followed by acidification to precipitate products . Optimizing reaction conditions (e.g., solvent choice, temperature, catalyst) is critical. Evidence from triazole-functionalized indoles shows that PEG-400:DMF solvent systems with CuI catalysts enhance reaction efficiency, while column chromatography (e.g., 70:30 EtOAc:hexane) ensures purity .
Q. How is structural confirmation of this compound achieved in synthetic workflows?
- Methodological Answer : Multimodal characterization is essential:
- 1H/13C NMR : Assign peaks for allyl groups (δ ~4.5–5.5 ppm for protons, ~115–135 ppm for carbons) and indole NH (δ ~10–11 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]+ at m/z 335.1497) .
- TLC : Used to monitor reaction progress with Rf values (e.g., 0.33 in EtOAc:hexane) .
Q. What safety protocols are recommended for handling this compound derivatives?
- Methodological Answer : Acute toxicity data (e.g., LD50 values in rodents) suggest strict PPE use (gloves, goggles) to avoid dermal/ocular exposure . For irritant derivatives (e.g., oxadiazole-acetic acid hybrids), work in fume hoods and avoid inhalation .
Advanced Research Questions
Q. How can crystallographic data for this compound derivatives be refined using SHELX software?
- Methodological Answer : SHELXL is widely used for small-molecule refinement. Key steps include:
- Data Integration : Use SHELXC/D for initial structure solution from X-ray diffraction data.
- Refinement : Apply restraints for disordered allyl groups and hydrogen-bonding networks. SHELXPRO interfaces with visualization tools for model validation .
- Validation : Check R-factors (<5%) and residual electron density maps to resolve conflicts .
Q. What strategies address contradictions in reported bioactivity data for indole derivatives?
- Methodological Answer : Discrepancies (e.g., varying IC50 values) may arise from assay conditions or impurities. Mitigation strategies:
- Reproducibility Checks : Replicate studies with standardized protocols (e.g., fixed cell lines, solvent controls) .
- Analytical Rigor : Use HPLC-MS to verify compound purity (>95%) before bioassays .
- Meta-Analysis : Compare datasets across studies (e.g., PubChem bioactivity entries) to identify outliers .
Q. How do substituents on the indole ring influence the biological activity of this compound analogs?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups : Fluorine at C5 enhances metabolic stability but may reduce solubility .
- Heterocyclic Moieties : Adding oxadiazole or triazole rings improves binding to targets like serotonin receptors .
- Allyl Chain Modifications : Longer alkyl chains increase lipophilicity, impacting blood-brain barrier permeability .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
